T140 is a synthetic peptide analog of polyphemusin II, a naturally occurring antimicrobial peptide. [] T140 exhibits potent antiviral activity against HIV-1, the virus responsible for causing AIDS. [] It is classified as an entry inhibitor, specifically targeting the virus's ability to bind to and fuse with host cells. []
TC 14012 is classified as a synthetic peptide derivative, specifically an amide with a cyclic structure. It is recognized for its ability to bind with high affinity to CXCR4, exhibiting an inhibitory concentration (IC50) of approximately 19.3 nM, making it a potent antagonist against this receptor . The compound is derived from earlier research on T140, which was initially developed to block HIV entry into cells by inhibiting the interaction between the virus and its co-receptor CXCR4 .
The synthesis of TC 14012 involves multiple steps, typically starting from readily available amino acids. The process includes:
The final product is characterized using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity .
The molecular formula of TC 14012 is , with a molecular weight of approximately 378.45 g/mol. Its structure features a cyclic peptide backbone with specific functional groups that facilitate binding to the CXCR4 receptor.
The three-dimensional conformation of TC 14012 can be analyzed using computational modeling techniques to predict its binding interactions with CXCR4 .
TC 14012 participates in several key chemical interactions:
These interactions are critical in modulating the biological effects associated with CXCR4 signaling pathways.
The mechanism by which TC 14012 exerts its effects primarily revolves around its antagonistic action on CXCR4:
Experimental data demonstrate that treatment with TC 14012 can significantly alter gene expression profiles related to fibrosis and cancer progression.
Relevant analytical methods such as HPLC and mass spectrometry are utilized to assess purity and stability during formulation development .
TC 14012 has several potential applications in scientific research and therapeutic development:
The development of TC 14012 traces back to T-140, a 14-residue peptide (RRYYCYRKFRYCRV) demonstrating potent CXCR4 inhibition but poor metabolic stability and serum half-life. Early optimization addressed three key limitations:
Critical Structural Modifications:
Table 1: Structural Evolution from T-140 to TC 14012
Compound | Sequence | Key Modifications | Receptor Affinity (CXCR4) |
---|---|---|---|
T-140 | RRYYCYRKFRYCRV | Native peptide | Kd = 0.5 nM |
Initial Derivative | RRYYCYKFRYCR | Arg14 deletion | Reduced activity |
TC 14012 | RRNalCYCitKD-CitPYRCitCR-NH2 | Nal3, L-Cit6,12,14, D-Cit8 | IC50 = 3.4 nM |
These refinements yielded TC 14012 (RR-Nal-Cit-Y-Cit-K-D-Cit-P-Y-R-Cit-CR-NH2), exhibiting a 20-fold increase in serum stability over T-140 and sustained nanomolar affinity for CXCR4. Disulfide bridges (Cys4-Cys13) constrained the structure into a β-hairpin fold essential for receptor engagement [5] [6].
TC 14012’s bifunctionality challenges the classical "one drug, one target" paradigm by simultaneously suppressing CXCR4 signaling while activating CXCR7—a strategy with profound implications for modulating the CXCL12 axis.
CXCR4 Antagonism:
CXCR7 Agonism:
Table 2: Receptor-Specific Pharmacology of TC 14012 vs. Reference Compounds
Compound | CXCR4 Activity | CXCR7 Activity | Functional Outcome |
---|---|---|---|
TC 14012 | Antagonist (IC50 = 3.4 nM) | Agonist (EC50 = 350 nM) | Blocks metastasis; Promotes β-arrestin signaling |
AMD3100 | Antagonist (IC50 = 10 nM) | Weak partial agonist (EC50 = 140 µM) | Stem cell mobilization; Inactive in CXCR7+ tumors |
CXCL12 | Agonist (EC50 = 1 nM) | Agonist (EC50 = 0.3 nM) | Chemotaxis; Angiogenesis |
This dual targeting enables nuanced control over CXCL12-mediated processes: while CXCR4 blockade inhibits tumor dissemination, CXCR7 activation promotes endothelial tube formation and tissue repair—a dichotomy exploitable in combinatorial therapies [2] [10].
The CXCL12 axis orchestrates cellular homeostasis through balanced CXCR4/CXCR7 signaling. TC 14012’s bifunctional actions provide tools to dissect this balance in physiology and disease.
Homeostatic Functions:
Pathological Implications:
Table 3: Biological Processes Modulated by TC 14012 via the CXCL12 Axis
Process | Primary Receptor Target | Downstream Effect | Therapeutic Implication |
---|---|---|---|
Tumor Dissemination | CXCR4 | Inhibition of ERK/Ca2+ flux | Anti-metastatic |
Angiogenesis | CXCR7 | PI3K/AKT phosphorylation | Pro-vascularization in ischemia |
Immune Cell Trafficking | CXCR4 > CXCR7 | Altered chemotactic gradients | Anti-inflammatory |
Stem Cell Retention | CXCR4 | Disruption of adhesion | Mobilization for transplantation |
These insights highlight TC 14012 as a molecular probe for unraveling CXCR4/CXCR7 crosstalk in cancer, vascular diseases, and regenerative medicine [7] [8] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7